1-(Thiophen-3-ylmethyl)-1,4-diazepane

Catalog No.
S14157755
CAS No.
M.F
C10H16N2S
M. Wt
196.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophen-3-ylmethyl)-1,4-diazepane

Product Name

1-(Thiophen-3-ylmethyl)-1,4-diazepane

IUPAC Name

1-(thiophen-3-ylmethyl)-1,4-diazepane

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

InChI

InChI=1S/C10H16N2S/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2

InChI Key

ASRHMRQOZWMJGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CSC=C2

1-(Thiophen-3-ylmethyl)-1,4-diazepane is a chemical compound characterized by the presence of a thiophene ring attached to a diazepane structure. The diazepane moiety consists of a seven-membered ring containing two nitrogen atoms, which can influence the compound's chemical properties and biological activities. The thiophen-3-ylmethyl group contributes unique electronic characteristics due to the aromatic nature of thiophene, making this compound of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions may occur using hydrogen gas in the presence of palladium on carbon, which can reduce the thiophene ring.
  • Nucleophilic Substitution: The thiophen-3-ylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions, employing appropriate nucleophiles.

Research indicates that 1-(Thiophen-3-ylmethyl)-1,4-diazepane exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The interaction of this compound with specific molecular targets may modulate biological pathways related to cell growth and apoptosis, making it a candidate for drug development in treating various diseases .

The synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available thiophene derivatives and diazepane precursors.
  • Nucleophilic Substitution: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions, often utilizing alkyl halides and bases such as sodium hydride or potassium carbonate.
  • Optimization: Industrial methods may employ continuous flow reactors to enhance reaction efficiency and yield.

1-(Thiophen-3-ylmethyl)-1,4-diazepane has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceuticals and studying its therapeutic potential.
  • Material Science: The compound is explored for developing new materials with specific electronic and optical properties.
  • Biological Research: Its potential biological activities make it a subject of interest in pharmacological studies aimed at discovering new treatments for diseases .

Interaction studies are crucial for understanding the mechanism of action of 1-(Thiophen-3-ylmethyl)-1,4-diazepane. These studies focus on how the compound interacts with various enzymes or receptors, potentially modulating their activity. Research often investigates its effects on signaling pathways related to cell proliferation, apoptosis, and inflammation .

Several compounds share structural similarities with 1-(Thiophen-3-ylmethyl)-1,4-diazepane:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-4-(phenylmethyl)-1,4-diazepanePhenyl group instead of thiopheneDifferent electronic properties due to phenyl group
1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepanePyridine ring attachedExhibits distinct biological activity compared to thiophene derivatives
4-Methyl-N-(thiophen-2-yl)-1,4-diazepaneThiophene at a different positionVaries in reactivity and biological profile

The presence of the thiophen-3-ylmethyl group in 1-(Thiophen-3-ylmethyl)-1,4-diazepane imparts unique electronic and steric properties that differentiate it from other diazepane derivatives. This uniqueness enhances its potential applications in drug discovery and material science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.10341969 g/mol

Monoisotopic Mass

196.10341969 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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